1,2,3,5-Tetrahydro-benzo[e][1,4]diazepine-4-carboxylic acid benzyl ester
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Overview
Description
1,2,3,5-Tetrahydro-benzo[e][1,4]diazepine-4-carboxylic acid benzyl ester is a compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and muscle relaxant properties
Preparation Methods
The synthesis of 1,2,3,5-Tetrahydro-benzo[e][1,4]diazepine-4-carboxylic acid benzyl ester can be achieved through several synthetic routes. One common method involves the cyclization of aminobenzophenones with appropriate reagents under controlled conditions . Industrial production often utilizes continuous flow chemistry, which allows for efficient and scalable synthesis of benzodiazepines . This method involves a series of reactions, including acylation, reduction, and cyclocondensation, to produce the desired compound.
Chemical Reactions Analysis
1,2,3,5-Tetrahydro-benzo[e][1,4]diazepine-4-carboxylic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, along with catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions include various substituted benzodiazepines and their derivatives .
Scientific Research Applications
1,2,3,5-Tetrahydro-benzo[e][1,4]diazepine-4-carboxylic acid benzyl ester has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3,5-Tetrahydro-benzo[e][1,4]diazepine-4-carboxylic acid benzyl ester involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects . The molecular targets include GABA_A receptors, and the pathways involved are primarily related to neurotransmitter modulation .
Comparison with Similar Compounds
1,2,3,5-Tetrahydro-benzo[e][1,4]diazepine-4-carboxylic acid benzyl ester can be compared with other benzodiazepines such as diazepam, fludiazepam, and clonazepam . While all these compounds share a common benzodiazepine core, they differ in their substituents and pharmacological profiles. For instance:
Diazepam: Known for its long-acting anxiolytic effects.
Fludiazepam: Exhibits potent anxiolytic and hypnotic properties.
Clonazepam: Primarily used as an anticonvulsant and for treating panic disorders.
Properties
Molecular Formula |
C17H18N2O2 |
---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
benzyl 1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate |
InChI |
InChI=1S/C17H18N2O2/c20-17(21-13-14-6-2-1-3-7-14)19-11-10-18-16-9-5-4-8-15(16)12-19/h1-9,18H,10-13H2 |
InChI Key |
YLYFBYFNMSOBJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C2N1)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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